JNJ-26070109 -

JNJ-26070109

Catalog Number: EVT-270636
CAS Number:
Molecular Formula: C23H17BrF2N4O3S
Molecular Weight: 547.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JNJ-26070109 is cholecystokinin CCK2 receptor antagonist inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat.
Source and Classification

JNJ-26070109 is classified as a small molecule drug. Its chemical structure is designed to interact selectively with the cholecystokinin 2 receptor, which plays a crucial role in gastric acid secretion and other physiological processes. The compound is part of a broader category of cholecystokinin receptor antagonists that have been developed for therapeutic purposes .

Synthesis Analysis

Methods and Technical Details

The synthesis of JNJ-26070109 involves several steps that include the construction of its core structure followed by functionalization to enhance its pharmacological properties. The synthetic pathway typically begins with the preparation of key intermediates that are subsequently reacted to form the final compound.

  1. Key Intermediates: The synthesis often utilizes various reagents and catalysts to achieve desired transformations.
  2. Purification: After synthesis, the compound is purified using techniques such as chromatography to ensure high purity levels necessary for biological testing .
  3. Characterization: Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of JNJ-26070109.
Molecular Structure Analysis

Structure and Data

The molecular structure of JNJ-26070109 can be described by its specific chemical formula, which includes various functional groups that facilitate its interaction with the cholecystokinin 2 receptor. The compound features a bromo-substituted phenyl group, a difluorophenyl moiety, and a sulfonylamino benzamide structure.

  • Molecular Formula: C15_{15}H14_{14}BrF2_{2}N3_{3}O2_{2}S
  • Molecular Weight: Approximately 396.26 g/mol
  • 3D Structure: Computational modeling can provide insights into its conformation and binding affinity for the target receptor.
Chemical Reactions Analysis

Reactions and Technical Details

JNJ-26070109 undergoes various chemical reactions during its synthesis, including nucleophilic substitutions, coupling reactions, and possibly cyclization processes depending on the synthetic route chosen. These reactions are critical for constructing the specific architecture needed for receptor binding.

  1. Nucleophilic Substitution: This may involve replacing halogens or other leaving groups with nucleophiles.
  2. Coupling Reactions: Often used to form the amide bonds that are characteristic of many drug-like compounds.
  3. Stability Testing: Post-synthesis, stability under different conditions (pH, temperature) is evaluated to ensure viability as a pharmaceutical agent.
Mechanism of Action

Process and Data

The mechanism of action of JNJ-26070109 involves antagonism at the cholecystokinin 2 receptor, which is primarily located in gastric tissues. By blocking this receptor, JNJ-26070109 effectively reduces gastric acid secretion through several pathways:

  1. Inhibition of Gastrin Action: Gastrin is a key hormone that stimulates acid secretion; by inhibiting its receptor, JNJ-26070109 reduces acid production.
  2. Impact on Histamine Release: The compound may also influence histamine release from enterochromaffin-like cells, further decreasing acid secretion.
  3. Clinical Implications: This mechanism provides potential therapeutic benefits in managing conditions such as gastritis, peptic ulcers, and even certain cancers where excessive gastric acid plays a role .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid powder.
  • Solubility: Solubility studies indicate moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with strong acids or bases; care must be taken during formulation.

Relevant data from pharmacokinetic studies show that JNJ-26070109 exhibits favorable absorption characteristics when administered orally, with good bioavailability observed in animal models .

Applications

Scientific Uses

JNJ-26070109 has been primarily researched for its applications in:

  1. Gastric Acid Disorders: As an antagonist of the cholecystokinin 2 receptor, it holds promise for treating conditions characterized by excessive gastric acid production.
  2. Cancer Research: Preliminary studies suggest potential uses in oncology, particularly regarding tumors influenced by gastrin signaling pathways .
  3. Pharmacological Studies: It serves as a valuable tool in understanding the role of cholecystokinin receptors in various physiological processes.
Introduction to Cholecystokinin CCK₂ Receptor Antagonism in Gastrointestinal Pathophysiology

Role of CCK₂ Receptors in Gastric Acid Secretion and Mucosal Trophism

CCK₂ receptors are G protein-coupled receptors predominantly located on parietal and enterochromaffin-like (ECL) cells of the gastric mucosa. Their activation by gastrin triggers two physiologically interconnected processes: acute stimulation of gastric acid secretion and chronic regulation of mucosal growth. Gastrin binding initiates intracellular calcium signaling in parietal cells, leading to proton pump (H⁺/K⁺-ATPase) activation and acid secretion. Concurrently, it exerts trophic effects on the gastrointestinal mucosa by promoting ECL cell hyperplasia and mucosal thickening [1] [3]. This dual functionality creates a self-reinforcing cycle where acid secretion begets mucosal expansion, which in turn amplifies acid secretory capacity.

JNJ-26070109 disrupts this cycle through competitive inhibition of gastrin binding. In rodent models, it dose-dependently suppresses both basal and stimulated acid secretion. Notably, chronic (not acute) administration inhibits histamine-stimulated acid output, suggesting downstream modulation of the ECL cell-histamine axis [2]. Additionally, JNJ-26070109 exhibits significant anti-trophic effects, reducing gastric mucosal thickness and ECL cell density during sustained treatment. This contrasts sharply with proton pump inhibitors (PPIs), which induce hypergastrinemia and paradoxical mucosal hyperplasia [2] [3].

Table 3: Effects of Chronic JNJ-26070109 Administration in Rat Models

ParameterJNJ-26070109Omeprazole
Acid Inhibition>90%>90%
Mucosal Thickness↓ 30% vs. Control↑ 40% vs. Control
ECL Cell DensitySignificant reductionMarked hyperplasia
Histamine-Stimulated Acid SecretionInhibited (chronic)Unaffected

Hypergastrinemia and Acid Rebound in Acid-Suppressive Therapies: Mechanistic Insights

First-line therapies for acid-related disorders (e.g., PPIs) inherently drive a pathophysiological feedback loop: profound acid suppression elevates serum gastrin levels (hypergastrinemia), which promotes ECL cell hyperplasia and increases acid secretory capacity. Upon therapy discontinuation, this manifests as rebound acid hypersecretion—a clinically significant phenomenon observed in humans and experimental models. In rats, sustained omeprazole treatment induces a 1.5-fold increase in acid output 72 hours post-cessation, persisting for several days [2].

JNJ-26070109 addresses this limitation through dual mechanisms:

  • Direct Receptor Blockade: Competitively inhibits gastrin binding, preventing acute acid secretion and interrupting gastrin’s mitogenic signaling.
  • Suppression of Trophic Signaling: Chronic administration reduces ECL cell hyperplasia, thereby diminishing the cellular machinery responsible for acid production [2].

Critically, co-administration of JNJ-26070109 with omeprazole in rats abolishes rebound hypersecretion post-treatment. Even when administered after omeprazole withdrawal, JNJ-26070109 normalizes acid output within 72 hours. This demonstrates its capacity to reverse established hypergastrinemic adaptations, a property unmatched by acid-suppressive agents [2].

Table 4: Impact of JNJ-26070109 on PPI-Induced Acid Rebound in Rats

Treatment ProtocolAcid Output Post-Cessation
Omeprazole alone↑ 150% vs. Baseline
JNJ-26070109 aloneNo rebound
Omeprazole + JNJ-26070109No rebound
Omeprazole → JNJ-26070109 (post-cessation)Normalized within 72 h

Rationale for CCK₂ Receptor Antagonism in Gastroesophageal Reflux Disease (GORD)

Current GORD therapies (PPIs, H₂ receptor antagonists) suffer from nocturnal acid breakthrough, delayed onset, and rebound hypersecretion upon discontinuation. JNJ-26070109 offers a pathophysiologically grounded alternative by targeting gastrin signaling upstream of acid secretion and mucosal hyperplasia [3]. Its pharmacological profile confers several theoretical advantages:

  • Rapid Onset: As a competitive receptor antagonist, it blocks acid secretion immediately, unlike PPIs requiring proton pump turnover.
  • Prevention of Rebound: By inhibiting gastrin-induced ECL hyperplasia, it eliminates the structural basis for rebound hypersecretion [2] [3].
  • Adjunct Therapy Potential: Co-administration with PPIs could mitigate PPI-induced hypergastrinemia while enhancing acid suppression.

The compound’s oral bioavailability and sustained receptor occupancy further support its therapeutic utility. Notably, its species-selective affinity (human pKi > rat pKi) suggests potentially greater efficacy in clinical settings than rodent models imply [1] [3]. While clinical data remain pending, robust preclinical evidence positions JNJ-26070109 as a candidate to address the limitations of current GORD management strategies.

Table 5: Mechanistic Advantages of JNJ-26070109 in GORD Therapy

MechanismTherapeutic Advantage
Competitive CCK₂ receptor blockadeImmediate inhibition of acid secretion
Suppression of ECL cell hyperplasiaPrevents rebound hypersecretion
Oral bioavailability & pharmacokineticsSuitable for once-daily dosing
High human CCK₂ receptor selectivityMinimizes off-target effects

Properties

Product Name

JNJ-26070109

IUPAC Name

4-bromo-N-[(1R)-1-(2,4-difluorophenyl)ethyl]-2-(quinoxalin-5-ylsulfonylamino)benzamide

Molecular Formula

C23H17BrF2N4O3S

Molecular Weight

547.4 g/mol

InChI

InChI=1S/C23H17BrF2N4O3S/c1-13(16-8-6-15(25)12-18(16)26)29-23(31)17-7-5-14(24)11-20(17)30-34(32,33)21-4-2-3-19-22(21)28-10-9-27-19/h2-13,30H,1H3,(H,29,31)/t13-/m1/s1

InChI Key

TZKCPFFVWLRNRZ-CYBMUJFWSA-N

SMILES

CC(C1=C(C=C(C=C1)F)F)NC(=O)C2=C(C=C(C=C2)Br)NS(=O)(=O)C3=CC=CC4=NC=CN=C43

Solubility

Soluble in DMSO

Synonyms

4-bromo-N-(1-(2,4-difluoro-phenyl)ethyl)-2-(quinoxaline-5-sulfonylamino)benzamide
JNJ 26070109
JNJ-26070109
JNJ26070109

Canonical SMILES

CC(C1=C(C=C(C=C1)F)F)NC(=O)C2=C(C=C(C=C2)Br)NS(=O)(=O)C3=CC=CC4=NC=CN=C43

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)F)F)NC(=O)C2=C(C=C(C=C2)Br)NS(=O)(=O)C3=CC=CC4=NC=CN=C43

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.